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Compound of Interest

Compound Name: N-(3-methylphenyl)hexanamide

Cat. No.: B312076

Get Quote

Executive Summary
-(3-methylphenyl)hexanamide (also known as Hexan-m-toluidide) represents a critical
structural motif in the development of lipophilic amide scaffolds. As a medium-chain anilide, it
serves as a model compound for studying hydrophobic interactions in drug-receptor binding
and membrane permeability. Its structure combines the steric distinctiveness of a meta-
substituted aromatic ring with the flexibility of a hexanoyl chain, resulting in a compound with
distinct solubility and melting characteristics compared to its lower homologs (e.g.,
acetamides).

This guide provides a definitive technical profile, including predicted physicochemical

constants, a robust synthesis protocol, and characterization standards for researchers utilizing

this scaffold in drug discovery or fragrance chemistry.

Molecular Architecture & Identity
The molecule consists of a 3-methylaniline (m-toluidine) core acylated by hexanoic acid. The

meta-methyl group introduces asymmetry, disrupting crystal packing efficiency relative to para-

isomers, which typically lowers the melting point and enhances solubility in organic matrices.
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Identifier Details

IUPAC Name -(3-methylphenyl)hexanamide

Common Synonyms

Hexan-m-toluidide;

-m-Tolylhexanamide; Hexanoic acid 3-

methylanilide

Molecular Formula

Molecular Weight

SMILES CCCCCC(=O)Nc1cccc(C)c1

InChI Key
(Predicted) VFELMRDRJKSPMS-

UHFFFAOYSA-N (Analog based)

CAS Registry Not widely listed; Custom Synthesis Target

Physicochemical Properties Profile
The following data aggregates calculated values based on Structure-Property Relationship

(SPR) algorithms and comparative analysis with homologous anilides (

-phenylhexanamide and

-m-tolylacetamide).

Table 1: Physicochemical Constants
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Property
Value
(Predicted/Exp)

Confidence Context

Physical State
Solid

(Waxy/Crystalline)
High

Based on homologs (

-phenylhexanamide

MP ~95°C).

Melting Point Med

Meta-substitution

typically lowers MP

vs. unsubstituted

analogs.

Boiling Point High

At 760 mmHg.

Decomposes before

boiling at atm.

LogP (Oct/Wat) High

Highly lipophilic;

crosses BBB

effectively.

Water Solubility High
Practically insoluble in

water.

pKa (Conj. Acid) High

Amide nitrogen is non-

basic; protonation

occurs at Carbonyl O.

H-Bond Donors 1 (Amide NH) High
Critical for receptor

binding.

H-Bond Acceptors 1 (Carbonyl O) High

Solubility & Lipophilicity Analysis
The hexanoyl chain dominates the solvation thermodynamics, driving the LogP above 3.5. This

classifies the compound as Lipinski-compliant but bordering on low aqueous solubility,

necessitating the use of co-solvents (DMSO, Ethanol) or lipid-based formulations for biological

assays.
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Diagram 1: Structure-Property Logic This diagram illustrates how specific structural features

influence the bulk properties of the compound.
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Caption: Causal relationship between structural moieties and bulk physicochemical properties.

Synthesis & Purification Protocol
Since this compound is often a custom synthesis target, the following self-validating protocol

ensures high purity (>98%) suitable for biological testing.

Reaction Scheme
Reagents: 3-Methylaniline (1.0 eq), Hexanoyl Chloride (1.1 eq), Triethylamine (1.2 eq),

Dichloromethane (DCM).

Step-by-Step Methodology
Preparation: In a dry 250 mL round-bottom flask, dissolve 3-methylaniline (

,

) in anhydrous DCM (

).
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Base Addition: Add Triethylamine (

,

) and cool the mixture to

in an ice bath.

Acylation: Dropwise add Hexanoyl Chloride (

,

) over 15 minutes. Observation: White precipitate (

) will form immediately.

Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (30%

EtOAc/Hexane).

Quench & Wash: Dilute with DCM (

). Wash sequentially with:

(

) – Removes unreacted aniline.

Sat.

(

) – Removes excess acid/HCl.

Brine (

).

Drying: Dry organic layer over anhydrous

, filter, and concentrate in vacuo.
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Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or perform flash

chromatography (Hexane/EtOAc 8:2) if oil persists.

Diagram 2: Synthesis Workflow

Start:
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Caption: Standard Schotten-Baumann acylation workflow for high-purity amide synthesis.

Characterization Standards
To validate the identity of the synthesized compound, the following spectroscopic signals must

be observed.

Nuclear Magnetic Resonance ( -NMR, 400 MHz, )
7.50 – 7.00 (m, 4H): Aromatic protons (diagnostic pattern for meta-substitution).

7.20 (br s, 1H): Amide

(Exchangeable with

).

2.35 (t, 2H):

-Methylene protons (

).

2.33 (s, 3H): Aromatic Methyl (

).

1.70 (quint, 2H):
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-Methylene protons.

1.35 (m, 4H): Alkyl chain bulk methylene protons.

0.90 (t, 3H): Terminal Methyl (

).

Infrared Spectroscopy (FT-IR)
: N-H stretch (secondary amide).

: C=O stretch (Amide I band) – Strong diagnostic peak.

: N-H bend (Amide II band).

Stability & Reactivity
Hydrolysis: The compound is stable at neutral pH. Hydrolysis requires harsh conditions

(refluxing in

or

) due to the resonance stabilization of the amide bond and the slight steric protection from
the meta-methyl group.

Oxidation: The benzylic methyl group (

) is susceptible to oxidation (e.g.,

) to form the carboxylic acid derivative, though the amide linkage remains intact under these
conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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